N-Phenyl 2-bromo-6-fluorobenzylamine
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Overview
Description
N-Phenyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C13H11BrFN . It is also known by other names such as N-[(2-bromo-6-fluorophenyl)methyl]aniline .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a bromo-fluorobenzylamine group . The exact 3D conformer and other details are not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.14 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Structural and Dynamical Properties
The effect of ring fluorination on structural and dynamical properties of flexible molecules, like 2-fluorobenzylamine, has been studied using rotational spectroscopy. This research helps in understanding the influence of fluorine on molecular behavior, which is relevant to compounds like N-Phenyl 2-bromo-6-fluorobenzylamine (Calabrese et al., 2013).
2. Catalytic Activation
Selenoxides, including those with benzyl groups, are known to catalyze the bromination of organic substrates. This indicates the potential of this compound in similar bromination reactions (Goodman & Detty, 2004).
3. Synthesis of 2-Fluoro-2-phenylaziridines
The reaction of fluoro(phenyl)carbene with Schiff bases leads to the formation of 2-fluoro-2-phenylaziridines, suggesting the utility of related compounds like this compound in synthesizing aziridines (Kusei et al., 2005).
4. Formation of Organoaluminium Complexes
Studies on the palladium-catalyzed aryl amination of bromo-fluorobenzenes and their subsequent reactions to form aluminium complexes shed light on the potential of this compound in similar complex formation (Lee & Liang, 2005).
5. Antitumor Properties
Derivatives of benzothiazole bearing fluoro substituents on the phenyl ring have been evaluated for their antitumor activities, indicating possible biomedical applications for this compound (Racané et al., 2006).
6. Spectroscopic Properties
The effect of halogen substituents on the spectroscopic properties of benzothiazoles has been studied, suggesting the relevance of this compound in tuning fluorescence properties (Misawa et al., 2019).
7. Enhancement of Amine Nucleophilicity
The design of hosts that bind to benzylic amines and enhance their nucleophilicity has implications for this compound in chemical reactions (Ashton et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREHQHGUQHGHSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.